N-cyclopentyl-2-[[(8-methoxyquinolin-5-yl)methyl](methyl)amino]propanamide
Description
“N-cyclopentyl-2-[(8-methoxyquinolin-5-yl)methylamino]propanamide” is a complex organic molecule that contains a cyclopentyl group, a quinoline structure, and a propanamide group . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N and a bicyclic structure, incorporating a benzene ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinoline core structure, a common feature in many pharmaceuticals . Attached to this core would be a methoxy group (OCH3), a cyclopentyl group (a five-membered carbon ring), and a propanamide group (a three-carbon chain with a terminal amide group) .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the methoxy group on the quinoline might be susceptible to demethylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the cyclopentyl and quinoline groups might increase its solubility in nonpolar solvents .Future Directions
The future research directions for this compound could include exploring its potential biological activity, given the known activities of many quinoline derivatives . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and physical and chemical properties in more detail.
Properties
IUPAC Name |
N-cyclopentyl-2-[(8-methoxyquinolin-5-yl)methyl-methylamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14(20(24)22-16-7-4-5-8-16)23(2)13-15-10-11-18(25-3)19-17(15)9-6-12-21-19/h6,9-12,14,16H,4-5,7-8,13H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPXHUVEHIWHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N(C)CC2=C3C=CC=NC3=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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